REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][C:10](=[S:11])[NH:12][c:13]1[c:14]([C:19](=[O:20])[NH2:21])[n:15][cH:16][n:17]1[CH3:18].[C:28](=[O:29])([O-:30])[O-:31].[CH3:22][C:23](=[O:24])[CH3:25].[CH3:26][OH:27].[CH3:35][C:36](=[O:37])[OH:38].[K+:32].[K+:33].[OH2:34]>>[NH2:9][C:10](=[S:11])[NH:12][c:13]1[c:14]([C:19](=[O:20])[NH2:21])[n:15][cH:16][n:17]1[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc(C(N)=O)c1NC(=S)NC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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Cn1cnc(C(N)=O)c1NC(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |